
SY-1365 HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SY-1365 is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), with potential antineoplastic activity. Upon administration, SY-1365 binds to and inhibits CDK7, thereby inhibiting CDK7-mediated signal transduction pathways. This inhibits cell growth of CDK7-overexpressing tumor cells. CDK7, a serine/threonine kinase, plays a key role in cell proliferation; CDK7 is overexpressed in a variety of tumor cell types.
常见问题
Basic Research Questions
Q. What is the mechanistic basis of SY-1365 HCl as a selective CDK7 inhibitor, and how does this inform experimental design in transcriptional-dependent cancer models?
this compound targets CDK7, a kinase critical for RNA polymerase II phosphorylation, thereby disrupting transcriptional elongation. Preclinical studies demonstrate its ability to reduce MCL1 protein levels and synergize with BCL2 inhibitors like venetoclax. Methodologically, researchers should employ in vitro kinase assays to confirm CDK7 inhibition specificity, followed by RNA-seq or phospho-RNA Pol II Western blotting to validate transcriptional disruption. In vivo models (e.g., AML or ovarian cancer xenografts) require monitoring of tumor regression and pharmacodynamic markers like MCL1 expression .
Q. What preclinical models are most suitable for evaluating this compound efficacy, and what key parameters should be prioritized?
AML and ovarian cancer xenograft models are validated for this compound studies due to their transcriptional dependency. Key parameters include:
- Dose optimization : Start with IC50 values derived from in vitro cytotoxicity assays (e.g., CellTiter-Glo).
- Biomarker tracking : BCL2L1 (BCL-XL) expression levels correlate with sensitivity; low BCL2L1 enhances SY-1365 efficacy .
- Control groups : Include vehicle controls and combination arms (e.g., SY-1365 + venetoclax) to assess synergy .
Q. How should researchers validate the purity and stability of this compound in experimental settings?
Follow ICH guidelines for small-molecule characterization:
- Purity : Use HPLC/LC-MS to confirm ≥95% purity.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products.
- Solubility : Pre-formulate in DMSO for in vitro studies and saline-based vehicles for in vivo administration .
Advanced Research Questions
Q. What methodological strategies can resolve contradictions in this compound efficacy data across heterogeneous tumor models?
Contradictions often arise from tumor microenvironment variability or differential biomarker expression. Solutions include:
- Stratified analysis : Group tumors by BCL2L1 expression or CDK7 activity levels.
- Single-cell RNA-seq : Identify subpopulations resistant to SY-1365 due to compensatory pathways (e.g., CDK9 activation).
- Dose escalation : Test higher doses in refractory models while monitoring toxicity (e.g., neutropenia) .
Q. How can researchers integrate this compound into combination therapy regimens while minimizing overlapping toxicities?
- Sequential dosing : Administer SY-1365 before BCL2 inhibitors to pre-sensitize cells, reducing apoptotic thresholds.
- Pharmacokinetic overlap : Use staggered dosing schedules to avoid peak plasma concentration overlaps.
- Toxicity monitoring : Prioritize CBC panels (for hematologic toxicity) and liver function tests in in vivo studies .
Q. What theoretical frameworks guide the exploration of this compound’s role in transcriptional addiction beyond CDK7 inhibition?
Link studies to the "transcriptional dependency" hypothesis, which posits that cancers reliant on oncogenic transcription (e.g., MYC-driven tumors) are vulnerable to CDK7 inhibition. Methodologically:
- Gene set enrichment analysis (GSEA) : Identify pathways enriched in SY-1365-sensitive tumors.
- CRISPR screens : Knock out CDK7 co-factors (e.g., Cyclin H) to validate target specificity .
Q. How should researchers address variability in this compound response due to tumor heterogeneity in patient-derived xenograft (PDX) models?
- Multi-omics profiling : Combine transcriptomics, proteomics, and metabolomics to stratify PDX models.
- Longitudinal sampling : Collect serial biopsies to track adaptive resistance mechanisms (e.g., upregulation of anti-apoptotic proteins).
- Statistical rigor : Use mixed-effects models to account for intra-tumor heterogeneity .
Q. Methodological Best Practices
Q. What steps ensure reproducibility in this compound studies across laboratories?
- Detailed protocols : Publish full experimental conditions (e.g., dosing intervals, vehicle composition) in supplementary materials.
- Reference standards : Use commercially validated CDK7 inhibitors (e.g., THZ1) as comparators.
- Data sharing : Deposit raw RNA-seq and pharmacokinetic data in public repositories (e.g., GEO, PRIDE) .
Q. How can researchers leverage this compound’s preclinical data to design early-phase clinical trials?
- Translational endpoints : Include pharmacodynamic markers (e.g., RNA Pol II phosphorylation) in trial protocols.
- Dose selection : Use animal-to-human dose scaling based on body surface area (BSA) and AUC metrics.
- Patient stratification : Enroll patients with tumors exhibiting low BCL2L1 or high CDK7 activity .
属性
分子式 |
C31H37Cl3N8O2 |
---|---|
分子量 |
660.041 |
IUPAC 名称 |
N-[(1S,3R)-3-[[5-Chloro-4-(1H-indol-3-yl)-2-pyrimidinyl]amino]-1-methylcyclohexyl]-5-[[(2E)-4-(dimethylamino)-1-oxo-2-buten-1-yl]amino]-2-pyridinecarboxamide dihydrochloride |
InChI |
InChI=1S/C31H35ClN8O2.2ClH/c1-31(39-29(42)26-13-12-21(17-33-26)36-27(41)11-7-15-40(2)3)14-6-8-20(16-31)37-30-35-19-24(32)28(38-30)23-18-34-25-10-5-4-9-22(23)25;;/h4-5,7,9-13,17-20,34H,6,8,14-16H2,1-3H3,(H,36,41)(H,39,42)(H,35,37,38);2*1H/b11-7+;;/t20-,31+;;/m1../s1 |
InChI 键 |
LGUUUIPUJUYZHH-HVPSOQEKSA-N |
SMILES |
O=C(C1=NC=C(NC(/C=C/CN(C)C)=O)C=C1)N[C@]2(C)C[C@H](NC3=NC=C(Cl)C(C4=CNC5=C4C=CC=C5)=N3)CCC2.[H]Cl.[H]Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SY-1365; SY 1365; SY1365; SY-1365 HCl; SY-1365 dihydrocloride; SY-1365 2HCl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。